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Compound of Interest

Compound Name: Gacyclidine hydrochloride

Cat. No.: B12776595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Gacyclidine hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor

antagonist, has been investigated for its neuroprotective potential across a range of

neurological disorders. This guide provides a comprehensive comparison of the clinical trial

designs and endpoints for Gacyclidine hydrochloride in tinnitus and traumatic brain injury

(TBI), alongside alternative therapeutic agents. The information is intended to offer objective

insights for researchers and professionals in the field of drug development.

Tinnitus
Gacyclidine, formulated for intratympanic delivery as OTO-313 (formerly OTO-311), was

evaluated for the treatment of subjective tinnitus. Despite showing early promise, its

development was ultimately discontinued.

Clinical Trial Design and Endpoints: Gacyclidine (OTO-
313) vs. a Comparator NMDA Antagonist (AM-101)
A direct comparison of the clinical trial designs for Gacyclidine (OTO-313) and another NMDA

receptor antagonist, AM-101 (esketamine), highlights the common and divergent strategies in

targeting tinnitus.
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Feature
Gacyclidine (OTO-313)
Phase 2 Trial

AM-101 (Esketamine)
Phase 3 Trial (TACTT3)

Official Title

A Randomized, Double-Blind,

Placebo-Controlled Phase 2

Study of OTO-313 Given as a

Single Intratympanic Injection

in Subjects with Unilateral

Subjective Tinnitus

Efficacy and Safety of AM-101

in the Treatment of Acute and

Post-Acute Inner Ear Tinnitus

Patient Population

153 adults with persistent,

unilateral tinnitus of at least

moderate severity.[1]

~630 patients with acute and

post-acute inner ear tinnitus

following traumatic cochlear

injury or otitis media.[2]

Intervention

Single intratympanic injection

of OTO-313 (gacyclidine) or

placebo.[1]

Intratympanic injections of AM-

101 or placebo.[2]

Primary Endpoint

Responder analysis based on

the proportion of patients with

a clinically meaningful

improvement (≥13-point

reduction) in the Tinnitus

Functional Index (TFI) from

baseline to both Months 1 and

2.[1][3]

Change in tinnitus loudness

from baseline to Day 84.[2]

Secondary Endpoints

- Change from baseline in TFI

score- Patient Global

Impression of Change (PGIC)-

Daily ratings of tinnitus

loudness and annoyance

Change in the Tinnitus

Functional Index (TFI).[2]

Quantitative Data Summary
The Phase 2 trial of OTO-313 did not demonstrate a clinically meaningful benefit over placebo.

[3][4] The trial failed to meet its primary and secondary endpoints across all timepoints.[1] A
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high placebo response was observed, which contributed to the lack of a significant treatment

effect.[5][6]

Due to the trial's failure, specific quantitative data on the mean change in TFI scores and

responder rates were not prominently published in a way that allows for a direct quantitative

comparison of efficacy with other agents. The company ceased the development of OTO-313

following these results.[3]

Experimental Protocols
OTO-313 Phase 2 Trial Protocol:

Patient Selection: Adults with persistent, unilateral subjective tinnitus of at least moderate

severity were recruited.

Randomization: Patients were randomized in a 1:1 ratio to receive a single intratympanic

injection of either OTO-313 or a placebo.[1]

Blinding: The study was conducted in a double-blind manner, where neither the participants

nor the investigators knew the treatment assignment.

Outcome Assessment: The primary efficacy outcome was the proportion of responders,

defined as patients achieving a reduction of 13 points or more on the Tinnitus Functional

Index (TFI) at both one and two months post-treatment.[1][3] Secondary outcomes included

the overall change in TFI score, the Patient Global Impression of Change (PGIC), and daily

patient-reported ratings of tinnitus loudness and annoyance.[5]

Signaling Pathway and Experimental Workflow
The therapeutic rationale for using an NMDA receptor antagonist like Gacyclidine in tinnitus

stems from the hypothesis that excessive glutamate, an excitatory neurotransmitter, in the inner

ear can lead to excitotoxicity and aberrant neural signals perceived as tinnitus. By blocking the

NMDA receptor, Gacyclidine was intended to reduce this excitotoxic damage.
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Gacyclidine's proposed mechanism in tinnitus.

Traumatic Brain Injury (TBI)
Gacyclidine was also investigated for its neuroprotective effects in the acute phase of traumatic

brain injury. A pilot clinical trial was conducted to assess its safety and efficacy.

Clinical Trial Design and Endpoints: Gacyclidine vs.
Standard of Care
This multicenter, prospective, randomized, placebo-controlled, double-blind study evaluated

intravenous Gacyclidine in patients with acute TBI.[7]
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Feature Gacyclidine TBI Pilot Trial

Patient Population
51 patients with acute traumatic brain injury

were enrolled, with 48 being studied.[7]

Intervention

Two intravenous doses of Gacyclidine (at

0.005mg/kg, 0.01mg/kg, or 0.02mg/kg) or

placebo. The first dose was administered within

2 hours of the trauma, and the second 4 hours

later.[7]

Primary Efficacy Endpoint Glasgow Coma Scale (GCS)

Secondary Efficacy Endpoints

- Glasgow Outcome Scale (GOS)- Motor

deficiencies- Neuropsychological changes-

Functional independence at 90 and 365 days

Quantitative Data Summary
The pilot study for Gacyclidine in TBI suggested a potential for a beneficial long-term effect,

particularly in the 0.04mg/kg treatment group, after adjusting for prognostic factors in a logistic

regression model.[7] However, the study was small and was intended to be a pilot for a larger

trial. No definitive, statistically significant improvements in the primary or secondary endpoints

were reported for the overall study population. The study did conclude that the data warranted

a larger European multicenter study.[7]

Experimental Protocols
Gacyclidine TBI Pilot Trial Protocol:

Patient Selection: Patients with acute traumatic brain injury were included.

Randomization and Blinding: The study was a multicenter, prospective, randomized, double-

blind, placebo-controlled trial comparing four parallel groups.[7]

Intervention: Patients received two intravenous doses of Gacyclidine at varying

concentrations or a placebo. The initial dose was administered within two hours of the injury,

followed by a second dose four hours later.[7]
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Efficacy Assessment: The primary measure of efficacy was the Glasgow Coma Scale.

Secondary measures included the Glasgow Outcome Scale, assessment of motor deficits,

neuropsychological evaluations, and functional independence at 90 and 365 days post-injury.

[7]

Spinal Cord Injury (SCI)
While Gacyclidine was initially explored for spinal cord injury in preclinical models, clinical

development for this indication did not progress to large-scale trials. As a point of comparison

for neuroprotective strategies in SCI, the clinical trial design for Riluzole, another agent with a

different mechanism of action, is presented.

Clinical Trial Design and Endpoints: A Comparator for
Neuroprotection in SCI (Riluzole)
The "Riluzole in Acute Spinal Cord Injury Study" (RISCIS) was a Phase III trial that provides a

benchmark for SCI clinical trial design.

Feature
Riluzole in Acute Spinal Cord Injury Study
(RISCIS)

Patient Population Patients with acute traumatic spinal cord injury.

Intervention
Oral Riluzole or placebo administered within 12

hours of injury.[8]

Primary Efficacy Endpoint
Change in Upper Extremity Motor (UEM) scores

at 180 days.[9]

Secondary Endpoints

- Total motor scores- Neurological level

changes- Spinal Cord Independence Measure

(SCIM) score- Short Form 36 (SF-36) for quality

of life

Experimental Workflow for Neuroprotection Trials in
Acute CNS Injury
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The general workflow for clinical trials investigating neuroprotective agents in acute central

nervous system injuries like TBI and SCI involves several critical stages.

Patient with Acute
CNS Injury (TBI or SCI)

Screening for
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Randomization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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